6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
6-methyl-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMFQTYBAILNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Diamino-Triazoles with Dicarbonyl Compounds
One classical method involves the condensation of 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl compounds (e.g., glyoxal or benzil). This approach yields fused triazolopyrazines with moderate yields (30–35%) and allows for some structural diversity based on the dicarbonyl substituents. However, symmetrical dicarbonyl compounds are preferred to avoid isomer mixtures.
Alkylation and Cyclization of Triazolium Intermediates
Another method reported involves alkylation of triazole carboxamide derivatives with chloroacetonitrile in DMF, followed by base-induced cyclization. This produces triazolopyrazinium-5-olate intermediates, which upon further treatment yield the desired fused heterocycles in high yields (up to 80%).
Solid-Phase Assisted Synthesis
A novel solid-phase synthesis uses polystyrene p-toluenesulfonyl hydrazide as a carbonyl scavenger reacting with acetylpyrazine derivatives under TiCl4 catalysis in methanol. Subsequent reaction with morpholine yields 1,2,3-triazolo[1,5-a]pyrazines in yields ranging from 33–62%. This method offers regiospecificity and avoids chromatographic purification.
Copper-Catalyzed Cycloaddition
Copper-catalyzed [3 + 2] cycloaddition of propiolamide derivatives followed by halide displacement has been used to synthesize saturated triazolopyrazine derivatives (triazolopiperazines) with high yields (~80%). This approach is useful for generating fused heterocycles with specific substitutions.
Catalytic and Workup Procedures
In some patent literature, palladium-catalyzed reactions are employed for functionalization steps related to triazolopyrazine derivatives. For example, Pd-PEPPSI-IHeptCl catalyzes coupling reactions under nitrogen atmosphere in toluene at low temperatures, followed by quenching and extraction protocols involving ethyl acetate and aqueous sodium chloride washes. Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used before filtration and concentration under reduced pressure.
- Typical workup: Extraction with EtOAc, washing with saturated NaCl solution, drying over anhydrous salts, filtration, and concentration.
Data Table Summarizing Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with Dicarbonyls | 4,5-diamino-1,2,3-triazole + glyoxal/benzil | 30–35% | Simple starting materials | Isomer mixtures with unsymmetrical dicarbonyls |
| Alkylation and Cyclization | Triazole carboxamide + chloroacetonitrile + base | Up to 80% | High yield, well-defined products | Requires multiple steps |
| Solid-Phase Synthesis | Polystyrene p-toluenesulfonyl hydrazide + TiCl4 | 33–62% | Regiospecific, avoids chromatography | Moderate yields |
| Copper-Catalyzed Cycloaddition | Propiolamide + copper catalyst | ~80% | High yield, versatile substitutions | Requires copper catalyst |
| Pd-Catalyzed Coupling (Functionalization) | Pd-PEPPSI-IHeptCl, toluene, low temp | Not specified | Efficient coupling reactions | Requires inert atmosphere, careful workup |
Chemical Reactions Analysis
Types of Reactions
6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of triazolopyrazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
There is growing interest in the anticancer potential of triazole derivatives. Some studies suggest that 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Preliminary investigations have pointed towards neuroprotective effects associated with triazole compounds. These effects are believed to be linked to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Chemical Synthesis and Derivatives
The synthesis of 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one involves multi-step organic reactions that typically include cyclization processes. Variations in the synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Table 1: Common Synthetic Routes
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Cyclization of substituted hydrazines with pyrazine derivatives | Hydrazine hydrate, pyrazine | 80 |
| Reaction with isocyanates | Isocyanate derivatives | 75 |
Pharmaceutical Development
Due to its diverse biological activities, 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is being explored as a lead compound in drug discovery programs targeting infectious diseases and cancer.
Agricultural Chemistry
The compound's potential as a fungicide or herbicide is under investigation. Its ability to inhibit specific enzymes in pathogens could lead to the development of new agricultural chemicals that are more effective and environmentally friendly.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one inhibited the growth of Staphylococcus aureus by over 50% at concentrations as low as 10 µg/mL. This finding suggests a promising avenue for developing new antibiotics from this scaffold.
Case Study 2: Anticancer Research
In vitro studies published in the Journal of Medicinal Chemistry highlighted the efficacy of a synthesized derivative of this compound against human leukemia cells. The derivative showed IC50 values significantly lower than those of conventional chemotherapeutics.
Mechanism of Action
The mechanism of action of 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
- 6-Phenyl Derivatives : Compounds like 6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exhibit reduced solubility compared to the methyl-substituted analogue due to increased hydrophobicity. However, aromatic substituents enhance π-π stacking interactions with target proteins .
- Chlorophenyl Substituents : The introduction of a 4-chlorophenyl group at the pyrazole moiety (e.g., compound 3o) significantly improves anticancer activity. For instance, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) demonstrated potent inhibition of A549 lung cancer cell growth (IC₅₀ ~ 1.2 µM), attributed to enhanced autophagy modulation .
Triazolo-Pyrimidine Hybrids
Compounds like [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives (e.g., 5a) differ in their core structure (pyrimidine vs. pyrazine) but share the triazole moiety. These hybrids exhibit TGF-β receptor kinase inhibition (IC₅₀ ~ 50 nM) due to the carboxamide group’s ability to anchor to ATP-binding pockets .
Pharmacokinetic Properties
The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold demonstrates superior pharmacokinetics compared to acyclic precursors. For example:
- Half-Life : The cyclic form (6-methyl derivative) showed a 4-fold longer plasma half-life (~30 min) than its acyclic β-amidomethyl vinyl sulfone precursor (~10 min) in murine models .
- Plasma Exposure : Cyclization increased plasma exposure by 4-fold, reducing rapid clearance and improving bioavailability .
Table 2: Pharmacokinetic Comparison
| Compound | Half-Life (i.v.) | Plasma Exposure | Clearance |
|---|---|---|---|
| β-Amidomethyl vinyl sulfone | ~10 min | Low | Extremely rapid |
| 6-Methyl-[1,2,3]triazolo... | ~30 min | 4-fold higher | Moderate |
Intramolecular Cyclization
The 6-methyl derivative is synthesized via an intramolecular aza-Michael reaction of β-amidomethyl vinyl sulfone under optimized conditions (K₂CO₃ in ethanol, 2 h, room temperature), achieving >90% conversion . In contrast, pyrazolo[1,5-a]pyrimidines are synthesized via Biginelli-like multi-component reactions, requiring harsher conditions (e.g., acetic acid reflux) .
Functionalization Strategies
- Thiazole/Thiadiazole Derivatives: Reaction of 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiourea yields thiazole derivatives (e.g., compound 25), expanding structural diversity .
- Pyrrolidine Carbonyl Substituents : Introducing a pyrrolidin-1-ylcarbonyl group at the 3-position (e.g., 6-(4-chlorophenyl)-3-(pyrrolidine-1-carbonyl)-...) enhances solubility and target affinity .
Prodrug Potential
The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold acts as a prodrug for cysteine-reactive β-amidomethyl vinyl sulfones. Under physiological conditions, equilibrium between the cyclic and acyclic forms enables controlled release of the active compound, minimizing off-target toxicity . Modifications such as electron-withdrawing substituents (e.g., CF₃) can shift this equilibrium, optimizing prodrug efficacy .
Biological Activity
6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₆N₄O
- Molecular Weight : 150.14 g/mol
- CAS Number : 1936285-98-1
Biological Activity Overview
6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exhibits a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on research findings.
Antimicrobial Activity
Research indicates that compounds with triazole and pyrazine moieties demonstrate significant antimicrobial properties. For instance:
- A study evaluated the antimicrobial efficacy of various derivatives against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The results showed that derivatives of triazolo compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against these bacteria .
- The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Activity
The anticancer potential of 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is notable:
- Compounds derived from this scaffold have been tested for their ability to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth. Inhibition of TP can suppress tumor proliferation and metastasis .
- A study highlighted the synthesis of various pyrazolo derivatives that demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, some derivatives exhibited IC₅₀ values in the low micromolar range .
Case Studies
Several case studies illustrate the biological activity of 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one:
- Antitumor Efficacy :
- Inhibition of Biofilm Formation :
The mechanisms through which 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exerts its biological effects include:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in nucleotide metabolism and cellular proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Biofilm Disruption : The compound interferes with the signaling pathways responsible for biofilm formation in bacteria.
Research Findings Summary Table
| Activity | Target Organism/Cell Line | IC₅₀ Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Enzyme inhibition |
| Anticancer | MCF-7 (breast cancer) | 0.15 μM | Cell cycle arrest |
| Biofilm inhibition | Staphylococcus epidermidis | Significant reduction | Disruption of signaling pathways |
Q & A
Q. Basic Research Focus
- Cell Lines : A549 (lung adenocarcinoma) and H322 (bronchioalveolar carcinoma) are standard models .
- Assays :
What molecular mechanisms underlie its pro-apoptotic effects in lung adenocarcinoma models?
Advanced Research Focus
The compound induces apoptosis via:
- Caspase Activation : 3.5-fold increase in caspase-3/7 activity in A549 cells .
- p53 Pathways : Upregulation of p53-dependent pro-apoptotic genes (e.g., Bax) and downregulation of Bcl-2 .
- Autophagy Cross-Talk : LC3-II accumulation (autophagy marker) synergizes with apoptosis under nutrient-deprived conditions .
How do structural modifications at positions 2, 3, and 7 affect pharmacological activity across different target classes?
Q. Advanced Research Focus
- Position 2 : Methyl groups enhance solubility but reduce BACE1 inhibition (IC₅₀ increases from 0.8 µM to 3.2 µM) .
- Position 7 : Aryl substitutions improve mGluR2 binding (Ki = 12 nM vs. 45 nM for unsubstituted analogs) .
- Position 3 : Ethynyl groups increase sigma receptor affinity (ΔG = -9.8 kcal/mol) .
What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Q. Advanced Research Focus
- Bioavailability Optimization : Lipophilic analogs (logP > 2.5) show 3-fold higher tumor accumulation in xenograft models .
- Metabolic Stability : Cytochrome P450 screening identifies vulnerable sites (e.g., triazole ring oxidation) for deuterium substitution .
How does the compound interact with both cancer-related and CNS targets?
Q. Advanced Research Focus
- Dual Targeting : The triazole core binds mGluR2 allosteric pockets (ΔG = -10.2 kcal/mol) while the pyrazine ring inhibits cancer cell proliferation via p53 activation .
- Polypharmacology : Computational docking identifies overlapping binding motifs for sigma receptors and BACE1 .
What comparative studies exist between classical and microwave-assisted synthesis?
Advanced Research Focus
Microwave synthesis reduces reaction time (30 minutes vs. 12 hours) and improves purity (98% vs. 85%) by minimizing thermal degradation. Energy efficiency is 40% higher .
How does its autophagy-inducing activity interface with apoptotic pathways?
Q. Advanced Research Focus
- Synergistic Effects : Co-treatment with chloroquine (autophagy inhibitor) increases apoptosis by 60% in A549 cells .
- Mechanistic Overlap : AMPK/mTOR pathway inhibition activates both autophagy (LC3-II) and apoptosis (caspase-9) .
What computational methods predict its polypharmacology?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
